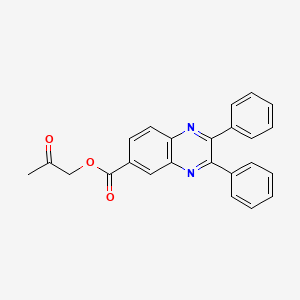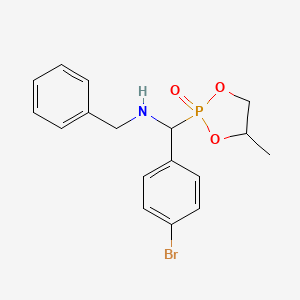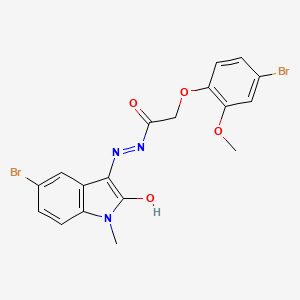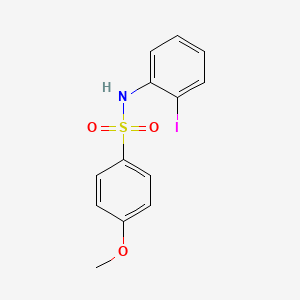
2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate, commonly known as ODQ, is a potent inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and neurotransmission. ODQ has been widely used in scientific research to investigate the role of sGC in various physiological and pathological conditions.
Mecanismo De Acción
ODQ exerts its pharmacological effects by inhibiting the activity of 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate. This compound is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule that regulates various physiological processes. By inhibiting this compound, ODQ reduces the production of cGMP and disrupts downstream signaling pathways.
Biochemical and Physiological Effects:
ODQ has been shown to have a variety of biochemical and physiological effects. For example, ODQ has been shown to inhibit vasodilation and reduce blood pressure by reducing the production of cGMP. ODQ has also been shown to inhibit platelet aggregation and thrombosis by reducing the production of cGMP in platelets. In addition, ODQ has been shown to inhibit neurotransmission and protect against neuronal damage in various models of neurological disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ODQ in laboratory experiments is its high potency and specificity for 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate inhibition. ODQ is also relatively easy to synthesize and has a long shelf life. However, one of the main limitations of using ODQ is its potential for off-target effects, as it may inhibit other enzymes or signaling pathways in addition to this compound. In addition, ODQ may have variable effects depending on the experimental conditions and cell types used.
Direcciones Futuras
There are many potential future directions for research on ODQ and 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate inhibition. For example, researchers could investigate the role of this compound inhibition in the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, researchers could investigate the potential therapeutic benefits of this compound inhibition in neurological diseases such as stroke and Alzheimer's disease. Finally, researchers could investigate the potential for developing more specific and potent this compound inhibitors that could be used as therapeutic agents in various disease states.
Métodos De Síntesis
ODQ can be synthesized using a variety of methods, including the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with propionyl chloride and triethylamine in the presence of a catalyst. The resulting intermediate is then treated with oxalyl chloride and triethylamine to yield ODQ.
Aplicaciones Científicas De Investigación
ODQ has been used extensively in scientific research to investigate the role of 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate in various physiological and pathological conditions. For example, ODQ has been used to study the effects of this compound inhibition on vascular tone and blood pressure regulation. ODQ has also been used to investigate the role of this compound in platelet aggregation and thrombosis. In addition, ODQ has been used to study the role of this compound in neurotransmission and neuroprotection.
Propiedades
IUPAC Name |
2-oxopropyl 2,3-diphenylquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-16(27)15-29-24(28)19-12-13-20-21(14-19)26-23(18-10-6-3-7-11-18)22(25-20)17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCRKKJTPDPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021419.png)
![2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6021426.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6021434.png)

![methyl 5-{1-[(2-hydroxyphenyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6021465.png)
![N-(4-acetylphenyl)-2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021467.png)
![3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide](/img/structure/B6021474.png)
